1F-Fructofuranosylnystose (GF4) is a type of fructooligosaccharide (FOS), specifically a tetrasaccharide. [] FOS are classified as prebiotics, meaning they promote the growth of beneficial bacteria in the gut. [] They are naturally found in small amounts in various plants like chicory, onions, and bananas. [, ] 1F-Fructofuranosylnystose, along with other FOS like 1-kestose (GF2) and nystose (GF3), are often found together in these natural sources. [, , ] In research, 1F-Fructofuranosylnystose is studied for its potential health benefits related to gut health, immune modulation, and potential applications in food science.
The synthesis of 1F-Fructofuranosylnystose can be achieved through enzymatic processes, primarily utilizing fructosyltransferases. These enzymes catalyze the transfer of fructose units from sucrose to other saccharides, resulting in the formation of various oligosaccharides including 1F-Fructofuranosylnystose.
One common method involves using a mixture of sucrose and maltose as substrates. The reaction conditions typically include:
The reaction is monitored using high-performance liquid chromatography (HPLC) to quantify the produced oligosaccharides over time .
1F-Fructofuranosylnystose has a complex molecular structure characterized by its linkage of fructose units. The formal name of this compound is O-beta-D-fructofuranosyl-(2→1)-O-beta-D-fructofuranosyl-(2→1)-D-glucose. Its molecular formula is C12H22O11, and it has a molecular weight of approximately 342.30 g/mol .
The primary reaction for synthesizing 1F-Fructofuranosylnystose involves the transfructosylation process where fructose moieties are transferred from sucrose to an acceptor molecule (often another sugar). The general reaction can be summarized as:
During this process, sucrose acts both as a donor and an acceptor for fructosyl groups, leading to the production of various oligosaccharides including 1F-Fructofuranosylnystose .
The mechanism by which 1F-Fructofuranosylnystose acts primarily involves its role as a prebiotic. Upon ingestion, it reaches the colon where it is fermented by beneficial gut bacteria. This fermentation process leads to the production of short-chain fatty acids, which have various health benefits including improved gut health and enhanced immune function.
The enzymatic activity involved in its synthesis allows for selective transfer of fructosyl units under controlled conditions, optimizing yield and product specificity .
Relevant analytical techniques such as HPLC are employed to assess purity and concentration during quality control processes .
1F-Fructofuranosylnystose has several applications in both food science and nutrition:
Fructosyltransferases (FTases, EC 2.4.1.9) and β-fructofuranosidases (FFases, EC 3.2.1.26) are pivotal for synthesizing 1F-β-D-Fructofuranosylnystose (GF4), a tetrasaccharide (DP4) in the fructooligosaccharide (FOS) series. These enzymes are produced by diverse microorganisms:
Table 1: Microbial Enzymes for GF4 Synthesis
Microorganism | Enzyme Class | Optimal Conditions | Key Product |
---|---|---|---|
Aspergillus oryzae IPT-301 | Fructosyltransferase (FTase) | pH 5.5–6.75, 45–50°C | GF2-GF4 mixture |
Lactobacillus gasseri DSM 20604 | Inulosucrase (IS) | pH 5.2, 55°C | Erlose/Neo-erlose |
Schwanniomyces occidentalis | β-Fructofuranosidase | Green solvents (e.g., glycerol) | Fructosylglycerol |
Engineered L. reuteri (R544W) | Mutant inulosucrase | pH 5.0, 50°C | 1-Kestose (GF2) |
GF4 synthesis occurs via transfructosylation, where fructose moieties are transferred from sucrose (donor) to growing FOS chains (acceptors):
\text{Sucrose (GF)} \xrightarrow{\text{FTase}} \text{1-Kestose (GF2)} \rightarrow \text{Nystose (GF3)} \rightarrow \text{GF4}
In L. gasseri, maximum GF4 accumulation (45% w/w) occurs at 24 hours with 300 g·L⁻¹ sucrose and 1.6 U·mL⁻¹ IS. Beyond 32 hours, hydrolysis dominates, degrading GF4 [10].
Table 2: Kinetic Parameters of FOS-Producing Enzymes
Enzyme Source | Km (mM) | kcat (min⁻¹) | Catalytic Efficiency (min⁻¹·mM⁻¹) | Primary Product |
---|---|---|---|---|
Aspergillus oryzae (Wild-type) | 82.20 | 112.23 | 1.37 | GF3/GF4 |
A. niger SucC (C66S Mutant) | 71.14 | 136.48 | 1.92 | GF4 |
L. gasseri Inulosucrase | 0.74* | 2.5* | 3.38* | GF2 |
*Values for HMF substrate [3]; others use sucrose.
The regioselectivity of GF4 synthesis depends on enzyme-substrate interactions:
Table 3: Acceptor Substrates for Transfructosylation
Acceptor | Enzyme Source | Product Formed | Yield (w/w) | Linkage Type |
---|---|---|---|---|
Maltose | L. gasseri IS | Erlose/Neo-erlose | 13–52%* | β-(1→2)/β-(2→6) |
Glycerol | S. occidentalis FFase | Fructosylglycerol | 62 g·L⁻¹ | β-(1→O)/β-(2→O) |
Sucrose | A. oryzae FTase | GF2→GF4 | 300 g·L⁻¹ | β-(2→1) |
Yield relative to initial maltose concentration [10].
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